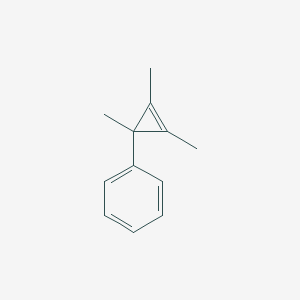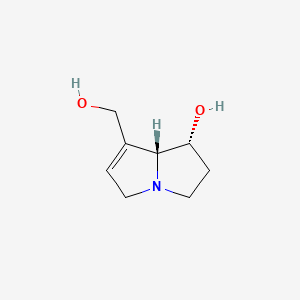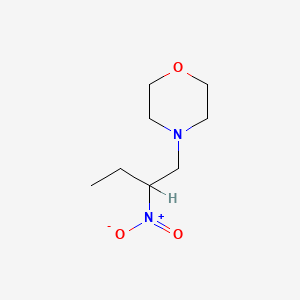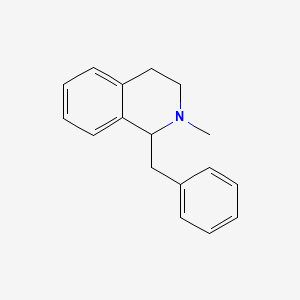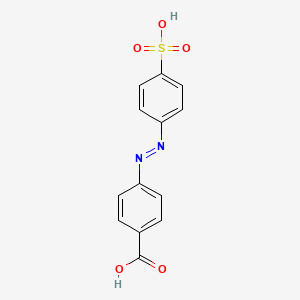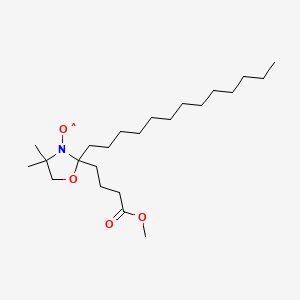
5-Doxylstearic acid methyl ester
Vue d'ensemble
Description
5-Doxylstearic acid methyl ester (5-DSA) is a novel synthetic ester derived from the monounsaturated fatty acid doxylstearic acid (DSA). It is a unique, biocompatible, and non-toxic compound that has the potential to be used in a variety of scientific and medical applications. 5-DSA has been found to possess a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and immunomodulatory activities. In addition, 5-DSA is a promising compound for use in laboratory experiments, due to its stability, low toxicity, and easy synthesis method.
Applications De Recherche Scientifique
Characterization in Surfactant Aggregates
5-Doxylstearic acid methyl ester (5-DSE) is used as a spin probe in Electron Paramagnetic Resonance (EPR) methods to characterize the local microviscosity and micropolarity of micellar aggregates. This is achieved by monitoring mainly the rotational correlation time and the isotropic hyperfine splitting constant in various surfactant systems. For instance, Lewińska et al. (2012) used 5-DSE to analyze micellar aggregates formed by 3-(alkanoylamino)ethyldimethylamine-N-oxides in an aqueous environment, demonstrating its utility in understanding micelle formation and local environmental changes (Lewińska et al., 2012).
Understanding Micelle Hydration
5-DSE has been instrumental in reinterpreting the hydration of dodecyltrimethylammonium (DTAB) micelles. Lebedeva et al. (2006) utilized 5-DSE as a spin probe in cationic micelles, confirming the validity of the zero-order model (ZOM) in these systems. This study showcased 5-DSE's ability to offer insights into the structure and hydration of micelles, thereby aiding in the understanding of surfactant behavior (Lebedeva et al., 2006).
Investigation of Electron Transport in Cells
5-DSE has been employed to study electron transport chains in cell mitochondria. For example, Rapoport et al. (2000) used 5-DSE to assess the impact of the polymeric surfactant Pluronic P-105 on electron transport in HL-60 cells. This research highlights the potential of 5-DSE in biomedical research, particularly in the context of cellular biochemistry and pharmacology (Rapoport et al., 2000).
Probing Spin Exchange in Nitroxide Spectra
5-DSE's role extends to the study of spin exchange in nitroxide spectra. Bales and Peric (2002) investigated the inhomogeneously broadened nitroxide spectra under high spin exchange frequencies using 5-DSE. Their work provides valuable insights into the theoretical and experimental aspects of nitroxide-based EPR spectroscopy, useful in both chemical and biological research (Bales & Peric, 2002).
Spectroscopic Probe Positioning in Micelles
5-DSE serves as a benchmark probe for studying the location of spectroscopic probes in micelles. Lebedeva and Bales (2006) utilized 5-DSE to establish its position in sodium n-alkyl sulfate micelles. This study contributes to the understanding of probe behavior in different microenvironments, essential in the field of colloidal and surface chemistry (Lebedeva & Bales, 2006).
Propriétés
InChI |
InChI=1S/C23H44NO4/c1-5-6-7-8-9-10-11-12-13-14-15-18-23(19-16-17-21(25)27-4)24(26)22(2,3)20-28-23/h5-20H2,1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWHHWBOJRTEHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC1(N(C(CO1)(C)C)[O])CCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70959430 | |
| Record name | [2-(4-Methoxy-4-oxobutyl)-4,4-dimethyl-2-tridecyl-1,3-oxazolidin-3-yl]oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70959430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Doxylstearic acid methyl ester | |
CAS RN |
38568-24-0 | |
| Record name | 5-Doxylstearic acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038568240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [2-(4-Methoxy-4-oxobutyl)-4,4-dimethyl-2-tridecyl-1,3-oxazolidin-3-yl]oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70959430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide](/img/structure/B1221767.png)
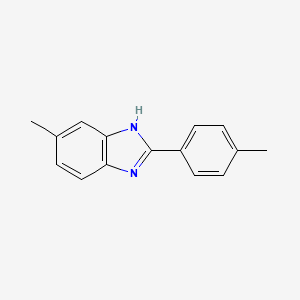
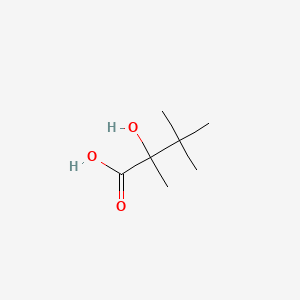
![Butanedioic acid, sulfo-, 4-[2-[(12-hydroxy-1-oxo-9-octadecenyl)amino]ethyl] ester, disodium salt](/img/structure/B1221771.png)
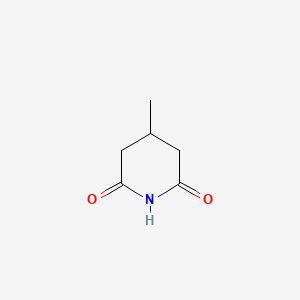
![[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[(3,4,5-trisulfooxybenzoyl)oxy]tetrahydropyran-2-yl]methyl 3,4,5-trisulfooxybenzoate](/img/structure/B1221773.png)
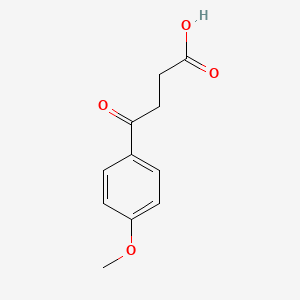
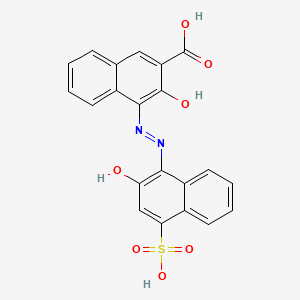
![1-[(3,4-Dimethoxyphenyl)methyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B1221777.png)
